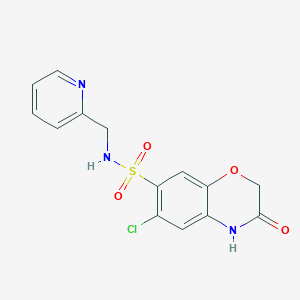
N-isopropyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-isoquinolinylsulfonyl)-2-methylpropanamide or known by its abbreviation KN-62, is a potent and selective inhibitor of calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that is involved in various physiological processes, including synaptic plasticity, learning, and memory.
Mécanisme D'action
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide binds to the CaMKII regulatory domain, inhibiting its activity by preventing its autophosphorylation and subsequent activation. This leads to a decrease in CaMKII-mediated phosphorylation of its downstream targets, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The inhibition of CaMKII activity by N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to affect various physiological processes. In the brain, it has been shown to impair synaptic plasticity and memory formation. In the heart, it has been shown to decrease contractility and alter ion channel function. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been shown to affect the release of neurotransmitters and the regulation of ion channels in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of CaMKII, making it a valuable tool for studying the role of CaMKII in various physiological processes. However, its use is limited by its potential off-target effects and its poor solubility in aqueous solutions.
Orientations Futures
Future research on N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide could focus on the development of more potent and selective inhibitors of CaMKII, as well as the investigation of its effects on other physiological processes. Additionally, the development of more soluble forms of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 could enable its use in a wider range of experimental settings. Finally, the investigation of the potential therapeutic applications of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 in various disease states could be an exciting area of future research.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-(1-piperidinylsulfonyl)benzoyl chloride with isopropylamine in the presence of a base. The reaction proceeds through an amide bond formation to give N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide as a white solid in good yield.
Applications De Recherche Scientifique
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research as a tool to study the role of CaMKII in various physiological processes. It has been shown to inhibit CaMKII activity in vitro and in vivo, leading to the investigation of its effects on synaptic plasticity, learning, and memory. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been used to study the role of CaMKII in cardiac function, as well as in the regulation of ion channels and neurotransmitter release.
Propriétés
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPUPZCVWJQSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)